

Technical Guide: Identification of Pemetrexed Related Compound A and Esters

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Compound of Interest

Compound Name: *D-Pemetrexed Dimethyl Diester*

CAS No.: 1391068-12-4

Cat. No.: B586336

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Executive Summary

This technical guide provides a rigorous framework for the identification, characterization, and control of Pemetrexed Related Compound A and specific ester impurities (dimethyl/diethyl esters) in Pemetrexed Disodium drug substances.[1] Designed for analytical scientists and process chemists, this document moves beyond basic pharmacopeial listings to explore the mechanistic origins of these impurities and provides self-validating protocols for their detection using HPLC-UV and LC-MS/MS.[1]

Part 1: Molecular Identity and Mechanistic Origins

Understanding the structural divergence of impurities is the first step in robust method development.

The Target: Pemetrexed Disodium[2][3][4][5][6][7][8]

- Chemical Name: Disodium N-{4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate.[1][2][3][4][5]
- Mechanism: Antifolate inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][6][2]

Pemetrexed Related Compound A (The N-Methyl Analog)

Regulatory bodies (USP/EP) define Related Compound A as the N-methylated derivative.^{[1][7]} This impurity is critical because it mimics the active pharmaceutical ingredient (API) closely in reverse-phase chromatography but lacks the specific hydrogen-bonding capability required for optimal enzyme inhibition.^[1]

- USP/EP Designation: Pemetrexed Related Compound A / Impurity A.^[1]
- Chemical Name: (2S)-2-{4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido}pentanedioic acid.^{[1][4][5][7]}
- CAS Number: 869791-42-4.^{[1][4][5][7][8]}
- Origin: Arises during the condensation of the pyrrolopyrimidine scaffold if N-methylation occurs at the N1 position rather than the desired N-protection/deprotection sequence, or via contamination of the starting material (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid).^[1]

Pemetrexed Ester Impurities

Pemetrexed is synthesized via a convergent route involving the coupling of a p-benzoic acid derivative with L-glutamic acid diethyl (or dimethyl) ester.^[1] Incomplete saponification (hydrolysis) of these intermediates results in ester impurities.

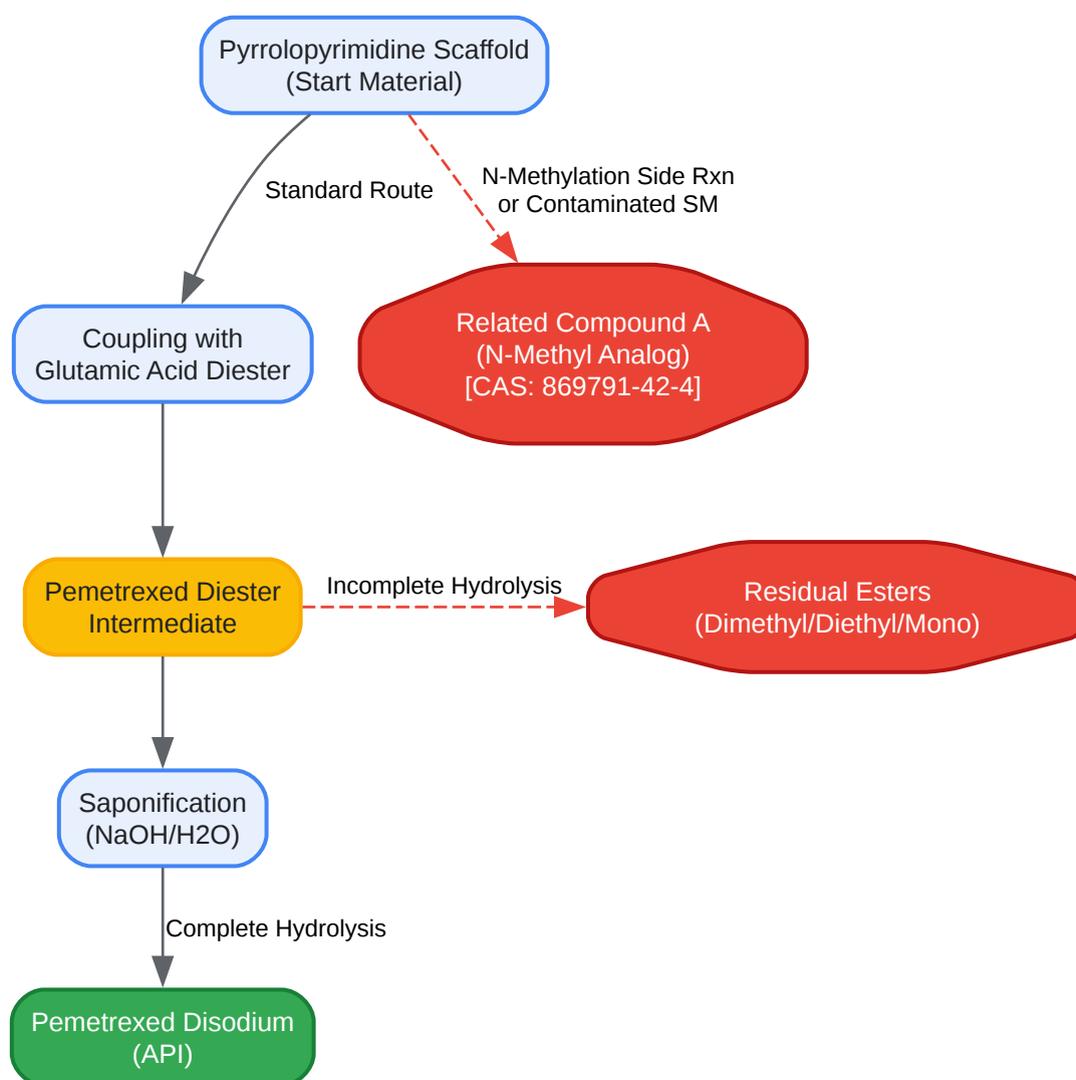
- Pemetrexed Dimethyl Ester: (Intermediates IM8).^{[1][2][8]}
 - CAS: 155405-81-5.^{[1][8][9][10]}
 - Origin: Failure of the final hydrolysis step when dimethyl glutamate is used.^[1]
- Pemetrexed Diethyl Ester:
 - CAS: 146943-43-3.^[1]
 - Origin: Failure of the final hydrolysis step when diethyl glutamate is used.^[1]
- Mono-Esters: (Methyl or Ethyl).^[1]
 - Origin: Partial hydrolysis.^[1] These exist as regioisomers (

or

esters), complicating chromatographic separation.[1]

Part 2: Visualization of Impurity Pathways

The following diagram illustrates the synthetic convergence and the specific nodes where Compound A and Ester impurities are generated.



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Figure 1: Synthetic origin of Pemetrexed Related Compound A (via scaffold contamination/side reaction) and Esters (via incomplete hydrolysis).[1][2]

Part 3: Analytical Strategy & Protocols

HPLC-UV Method (USP/EP Aligned)

This method separates the ionic Pemetrexed from the non-polar esters and the structurally similar Compound A.[1]

Causality of Conditions:

- Column (C18): Provides hydrophobic interaction to retain non-polar esters (dimethyl/diethyl) significantly longer than the polar API.[1]
- Phosphate Buffer (pH 6.0): Maintains Pemetrexed (pKa ~3.8, 4.[1]8) in an ionized state, reducing retention time, while esters remain neutral and retained.[1]
- Gradient Elution: Essential to elute highly retained diesters within a reasonable runtime.[1]

Protocol 1: Chromatographic Conditions

Parameter	Setting
Column	Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A	20 mM Ammonium Formate or Phosphate Buffer (pH 6.[1]0)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (Max absorption for pyrrolopyrimidine core)
Column Temp	25°C
Injection Vol	10 - 20 µL

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Purpose
0.0	95	5	Initial equilibration
15.0	85	15	Elution of API & Polar impurities
30.0	40	60	Elution of Mono/Diesters
35.0	40	60	Wash

| 36.0 | 95 | 5 | Re-equilibration [\[1\]](#)

LC-MS/MS Identification Workflow

While HPLC provides retention time (RT) matching, LC-MS is required for definitive structural confirmation, particularly to distinguish between methyl/ethyl esters and the N-methyl analog.

[\[1\]](#)

Protocol 2: Mass Spectrometry Settings

- Ionization: ESI Positive Mode (Esters protonate easily on the amine or amide).[\[1\]](#)
- Mass Analyzer: Q-TOF or Triple Quadrupole.[\[1\]](#)

Diagnostic Fragmentation Table:

Compound	Parent Ion	Key Fragment Ions (m/z)	Structural Insight
Pemetrexed (API)	428.1	281.1, 147.1	Loss of Glutamic acid moiety.[1]
Related Compound A	442.1	295.1, 161.1	+14 Da shift on the core fragment (281 -> 295) confirms methylation is on the ring, not the glutamate.[1]
Dimethyl Ester	456.2	424.1, 281.1	Loss of methoxy groups (-32 Da).[1] Core fragment (281) remains unchanged. [1]
Diethyl Ester	484.2	438.2, 281.1	Loss of ethoxy groups (-46 Da).[1] Core fragment (281) remains unchanged. [1]
Monomethyl Ester	442.1	410.1, 281.1	Isobaric with Cmpd A. Distinguished by fragment 281 (unmodified core) vs 295 (methylated core). [1]

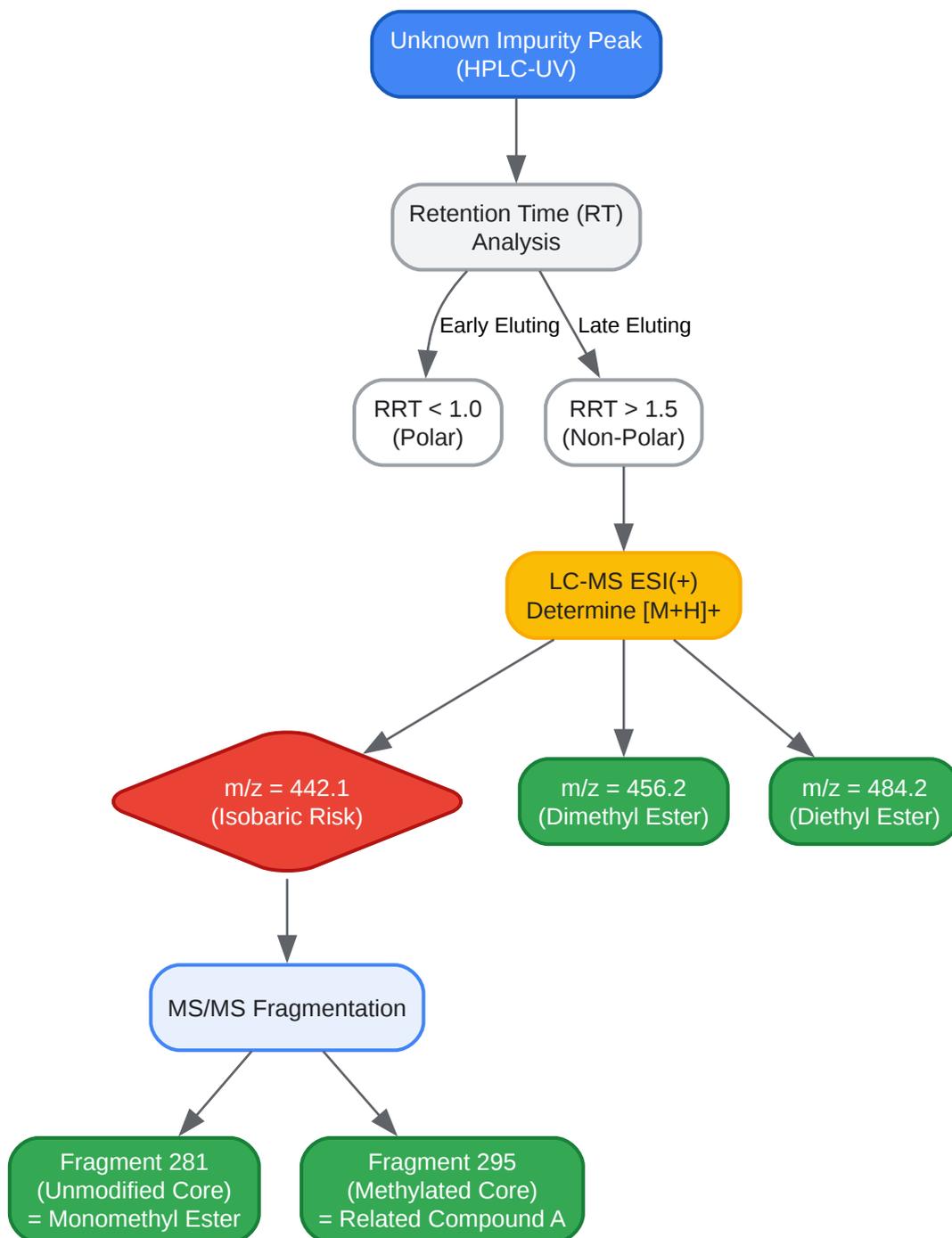
Self-Validating Logic: If you observe a peak at m/z 442.1, you must look at the MS2 spectrum.

[1]

- If the daughter ion is 281, it is the Monomethyl Ester.[1]
- If the daughter ion is 295, it is Related Compound A.[1]

Part 4: Analytical Workflow Diagram

The following decision tree guides the analyst through the identification process, ensuring no misidentification between isobaric species.



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Figure 2: Logic flow for distinguishing isobaric impurities (Compound A vs Monomethyl Ester) using MS/MS fragmentation.

Part 5: Control and Mitigation Strategies

Controlling Compound A

Since Compound A is structurally intrinsic to the pyrrolopyrimidine ring synthesis, control must be exerted at the starting material (SM) stage.^[1]

- **Specification Limit:** Set strict limits for N-methylated impurities in the starting material (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid).
- **Purification:** Recrystallization of the SM in polar aprotic solvents (DMSO/Water) is often effective in purging the N-methyl analog before the coupling step.^[1]

Controlling Esters

Esters are process-related impurities resulting from incomplete reaction.^[1]

- **pH Monitoring:** Ensure the saponification step maintains a pH > 12 for a sufficient duration.
- **In-Process Control (IPC):** Implement an HPLC IPC test at the hydrolysis step. Do not proceed to isolation until the diester peak is < 0.1%.
- **Solvent Choice:** Avoid using alcohols (methanol/ethanol) during the final crystallization of the disodium salt if acidic conditions are present, as this can lead to re-esterification (Fisher esterification).^[1]

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